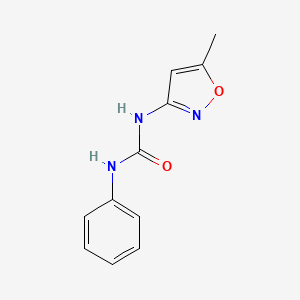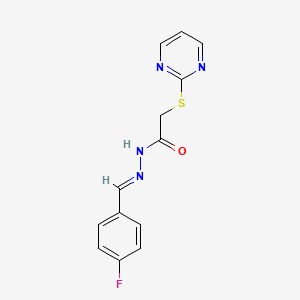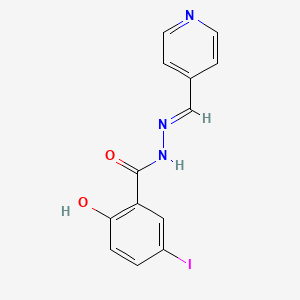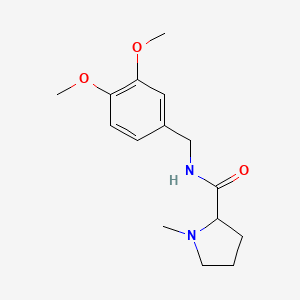![molecular formula C14H12BrN3O B3873501 3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873501.png)
3-bromo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
Übersicht
Beschreibung
EBV lytic cycle inducer-1 is a chemical compound known for its ability to reactivate the lytic cycle of the Epstein-Barr virus (EBV). The Epstein-Barr virus is a member of the herpesvirus family and is associated with various human malignancies, including lymphomas and carcinomas. The lytic cycle reactivation is crucial for the production of progeny virus and further transmission to uninfected host cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EBV lytic cycle inducer-1 involves multiple steps, including the preparation of intermediates and the final compound. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Generally, the synthesis involves organic reactions such as nucleophilic substitution, oxidation, and reduction under controlled conditions .
Industrial Production Methods: Industrial production of EBV lytic cycle inducer-1 typically involves large-scale chemical synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography. Quality control measures are implemented to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: EBV-lytischer Zyklus-Induktor-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können die funktionellen Gruppen der Verbindung modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Säuren und Basen werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
4. Wissenschaftliche Forschungsanwendungen
EBV-lytischer Zyklus-Induktor-1 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und chemischen Forschung verwendet.
Biologie: Wird in Studien zum Epstein-Barr-Virus und seinem Lebenszyklus eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von EBV-assoziierten bösartigen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und anderen pharmazeutischen Anwendungen eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von EBV-lytischer Zyklus-Induktor-1 beinhaltet die Reaktivierung des lytischen Zyklus des Epstein-Barr-Virus. Die Verbindung induziert die Expression viraler Immediate-Early-Gene, wie BZLF1 und BRLF1, die den lytischen Zyklus initiieren. Dies führt zur Produktion viraler Proteine und zur Replikation viraler DNA, was letztendlich zur Freisetzung von Nachkommenviren führt .
Ähnliche Verbindungen:
Adenosin: Induziert die EBV-lytische Reaktivierung über den Adenosin-A1-Rezeptor.
Gemcitabin: Ein Nukleosid-Analog, das EBV dazu bringen kann, in die lytische Phase einzutreten.
Valproinsäure: Ein Histondeacetylase-Inhibitor, der zur Induktion des lytischen Zyklus verwendet wird
Eindeutigkeit: EBV-lytischer Zyklus-Induktor-1 ist einzigartig in seiner spezifischen Fähigkeit, den lytischen Zyklus des Epstein-Barr-Virus anzusprechen und zu reaktivieren, was ihn zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht. Seine Wirksamkeit bei der Induktion des lytischen Zyklus und seine potenzielle Verwendung in der lytischen Induktionstherapie gegen EBV-assoziierte bösartige Erkrankungen heben ihn von anderen ähnlichen Verbindungen ab .
Wissenschaftliche Forschungsanwendungen
EBV lytic cycle inducer-1 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in studies related to the Epstein-Barr virus and its life cycle.
Medicine: Investigated for its potential therapeutic effects in treating EBV-associated malignancies.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical applications
Wirkmechanismus
The mechanism of action of EBV lytic cycle inducer-1 involves the reactivation of the lytic cycle of the Epstein-Barr virus. The compound induces the expression of viral immediate-early genes, such as BZLF1 and BRLF1, which initiate the lytic cycle. This leads to the production of viral proteins and the replication of viral DNA, ultimately resulting in the release of progeny virus .
Vergleich Mit ähnlichen Verbindungen
Adenosine: Induces EBV lytic reactivation through the adenosine A1 receptor.
Gemcitabine: A nucleoside analog that can trigger EBV to enter the lytic phase.
Valproic Acid: A histone deacetylase inhibitor used to induce the lytic cycle
Uniqueness: EBV lytic cycle inducer-1 is unique in its specific ability to target and reactivate the lytic cycle of the Epstein-Barr virus, making it a valuable tool in research and potential therapeutic applications. Its effectiveness in inducing the lytic cycle and its potential use in lytic induction therapy against EBV-associated malignancies set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJPBATWGXWPLE-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-N-{1-methyl-2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3873427.png)

![8-{[2-(3-methylphenoxy)ethyl]thio}-9H-purine-2,6-diamine](/img/structure/B3873444.png)


![5-[(2-thienylcarbonyl)amino]isophthalamide](/img/structure/B3873464.png)
![4-benzyl-10-cyclopentylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3873480.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)
![N-[3-(trifluoromethyl)phenyl]bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3873488.png)
![N-[4-(3-thietanyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3873492.png)

![4-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873509.png)
![1-(4-chlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3873511.png)

